molecular formula C13H15NO2 B113726 Ethyl 3-cyano-3-phenylbutanoate CAS No. 123064-05-1

Ethyl 3-cyano-3-phenylbutanoate

Cat. No.: B113726
CAS No.: 123064-05-1
M. Wt: 217.26 g/mol
InChI Key: IAYGTAIDMGEZSW-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-3-phenylbutanoate is an organic compound with the molecular formula C13H15NO2. It is a useful research chemical and is often employed as a building block in organic synthesis. The compound is characterized by the presence of a cyano group (-CN) and a phenyl group (-C6H5) attached to a butanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyano-3-phenylbutanoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl cyanoacetate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-3-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-cyano-3-phenylbutanoic acid.

    Reduction: Formation of ethyl 3-amino-3-phenylbutanoate.

    Substitution: Formation of various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-cyano-3-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-3-phenylbutanoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions are crucial in its role as a synthetic intermediate.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-phenylbutanoate
  • Ethyl 3-cyano-2-phenylpropanoate
  • Methyl 3-cyano-3-phenylbutanoate

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. The presence of both the cyano and phenyl groups in the same molecule allows for versatile chemical transformations, making it a valuable compound in organic synthesis.

Biological Activity

Ethyl 3-cyano-3-phenylbutanoate is an organic compound characterized by its cyano group and ester functionality, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H15NO2. The presence of both a cyano group (-CN) and an ester group (-COO-) enhances its reactivity and potential interactions with biological targets. The structure can be represented as follows:

Ethyl 3 cyano 3 phenylbutanoate C13H15NO2 \text{Ethyl 3 cyano 3 phenylbutanoate}\quad \text{ C13H15NO2 }

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The cyano group acts as an electron-withdrawing group, which can influence the compound's reactivity towards nucleophiles. This property allows it to participate in various biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Interaction : It can bind to receptors, potentially modulating signaling pathways related to cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study conducted by researchers demonstrated that the compound effectively inhibited the growth of certain bacteria and fungi, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

Anticancer Activity

This compound has shown promise in anticancer research. In vivo studies have indicated that derivatives of this compound can induce apoptosis in cancer cells, particularly through the activation of caspase pathways. For instance, a study involving Ehrlich ascites carcinoma (EAC) cells revealed that treatment with a sodium salt derivative of this compound resulted in significant reductions in tumor volume and cell count . The following table summarizes key findings from recent studies:

StudyCompoundBiological ActivityKey Findings
Sodium salt of this compoundAnticancerInduced apoptosis in EAC cells; reduced tumor volume
This compoundAntimicrobialInhibited growth of bacteria and fungi

Case Studies

Case Study 1: Anticancer Effects

In a controlled study, mice with implanted EAC were treated with varying doses of this compound derivatives. Results showed a dose-dependent decrease in tumor size and enhanced survival rates compared to untreated controls. Histopathological examinations confirmed reduced malignancy and improved tissue integrity.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as a therapeutic agent against infections.

Properties

IUPAC Name

ethyl 3-cyano-3-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-16-12(15)9-13(2,10-14)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYGTAIDMGEZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.